2-Bromo-5-(trifluoromethoxy)benzyl bromide
Description
Significance of Substituted Benzyl (B1604629) Bromides as Versatile Building Blocks in Organic Synthesis
Substituted benzyl bromides are a well-established class of reagents in organic synthesis, prized for their versatility as benzylating agents. The benzyl group is a common protective group for alcohols and carboxylic acids, and the carbon-bromine bond in benzyl bromides is sufficiently labile to participate in a wide array of nucleophilic substitution reactions. This reactivity allows for the introduction of the substituted benzyl motif into a diverse range of molecules. Furthermore, the aromatic ring of these compounds can be further functionalized through various transformations, including cross-coupling reactions, making them key intermediates in the synthesis of complex organic molecules, from pharmaceuticals to materials science applications.
The Strategic Role of Trifluoromethoxy Functionality in Enhancing Chemical Properties and Biological Activity of Organic Molecules
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, offers a unique set of properties that can significantly enhance the profile of a molecule. It is a highly lipophilic group, which can improve a molecule's ability to cross cell membranes, a crucial factor for biological activity. Additionally, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the acidity or basicity of nearby functional groups and influence the reactivity of the aromatic ring. This electronic effect can also lead to more favorable interactions with biological targets. The metabolic stability of the C-F bonds in the trifluoromethoxy group often translates to improved pharmacokinetic properties in drug candidates.
Current Research Landscape and Specific Objectives for Investigating 2-Bromo-5-(trifluoromethoxy)benzyl bromide
The current research landscape for this compound is primarily centered on its utility as a specialized building block in the synthesis of high-value organic compounds. While specific, detailed research findings on this exact molecule are not extensively published in peer-reviewed journals, its availability from commercial suppliers and its inclusion in patent literature underscore its importance as a synthetic intermediate.
The primary objective for investigating this compound lies in its potential to introduce the 2-bromo-5-(trifluoromethoxy)benzyl moiety into target molecules, particularly in the fields of pharmaceutical and agrochemical research. The combination of the reactive benzyl bromide handle with the unique electronic and steric properties conferred by the bromine and trifluoromethoxy substituents makes it an attractive starting material for the synthesis of novel bioactive compounds.
A plausible and commonly employed synthetic route to this compound involves the free-radical bromination of the corresponding toluene (B28343) derivative, 2-Bromo-5-(trifluoromethoxy)toluene, using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This method is a standard and effective way to introduce a bromine atom at the benzylic position of toluene derivatives. oregonstate.edu
While extensive dedicated studies on this compound are not readily found in the public domain, its structural motifs are present in compounds explored in medicinal chemistry. For instance, the related compound, 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, is used in the preparation of acetyl-CoA carboxylase inhibitors for the treatment of metabolic syndrome. chemicalbook.com This highlights the potential of the bromo- and trifluoromethoxy-substituted phenyl ring in the design of biologically active molecules.
The investigation into this compound is therefore driven by the need for novel building blocks that can accelerate the discovery and development of new chemical entities with enhanced properties.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXKZSWLSZTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382569 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-13-9 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 5 Trifluoromethoxy Benzyl Bromide
Conventional and Established Synthesis Routes for Benzylic Bromides
Traditional methods for synthesizing benzylic bromides, including 2-bromo-5-(trifluoromethoxy)benzyl bromide, have been widely documented. These routes are foundational in organic chemistry and are characterized by their reaction mechanisms and reagent choices.
Side-Chain Halogenation of Corresponding Toluene (B28343) Derivatives (e.g., 2-Bromo-5-(trifluoromethoxy)toluene)
A primary and direct method for synthesizing this compound is through the free-radical bromination of the methyl group on the corresponding toluene precursor, 2-bromo-5-(trifluoromethoxy)toluene. This reaction, known as benzylic bromination, selectively targets the C-H bonds of the benzylic position due to the resonance stabilization of the resulting benzylic radical.
The most common reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often requires photochemical or thermal activation. researchgate.net The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to suppress competing reactions like electrophilic aromatic substitution on the benzene (B151609) ring. The reaction is generally performed in a non-polar solvent, with carbon tetrachloride (CCl₄) being a classic choice, although less toxic alternatives like (trifluoromethyl)benzene are now preferred. researchgate.net
Another approach involves the direct use of molecular bromine (Br₂) under UV light irradiation. google.com This photochemical method initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals that abstract a hydrogen atom from the benzylic position, propagating the radical chain reaction. Controlling the reaction conditions, such as temperature and the molar ratio of bromine, is crucial to prevent over-bromination and the formation of the dibrominated product. bohrium.com
Table 1: Reagents and Conditions for Benzylic Bromination
| Reagent System | Initiator/Condition | Solvent | Key Features |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, (Trifluoromethyl)benzene | Good selectivity; minimizes ring bromination. researchgate.net |
| Bromine (Br₂) | UV Light (>300 nm) | Carbon Tetrachloride | Direct method; requires careful control to avoid polybromination. google.com |
| Boron Tribromide (BBr₃) | Room Temperature | Carbon Tetrachloride | A facile method that can avoid the formation of dibrominated products. bohrium.com |
Conversion from Related Benzyl (B1604629) Alcohols through Brominating Agents
An alternative pathway involves the conversion of the corresponding benzyl alcohol, (2-bromo-5-(trifluoromethoxy)phenyl)methanol, into the target benzyl bromide. This transformation is a type of nucleophilic substitution reaction where the hydroxyl (-OH) group is replaced by a bromide atom. Since the hydroxyl group is a poor leaving group, it must first be protonated or converted into a better leaving group.
A common method utilizes hydrobromic acid (HBr). The reaction proceeds by protonating the alcohol's hydroxyl group, which then leaves as a water molecule upon nucleophilic attack by the bromide ion. sciencemadness.org For less reactive alcohols, stronger brominating agents are necessary. Reagents such as phosphorus tribromide (PBr₃) are effective for converting primary and secondary benzyl alcohols to their respective bromides.
A widely used and mild method is the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org In this process, triphenylphosphine reacts with CBr₄ to form a phosphonium (B103445) salt, which then activates the benzyl alcohol for nucleophilic attack by the bromide ion. This method is known for its mild conditions and compatibility with various functional groups. rsc.org
Table 2: Common Brominating Agents for Benzyl Alcohol Conversion
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Water | A classic, strong acid method. sciencemadness.org |
| Phosphorus Tribromide (PBr₃) | 0 °C to room temperature in an inert solvent (e.g., ether) | Phosphorous acid (H₃PO₃) | Effective for primary and secondary alcohols. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 0 °C to room temperature in an inert solvent (e.g., THF) | Triphenylphosphine oxide, Bromoform | Known as the Appel reaction; conditions are mild. rsc.org |
Exploration of Nucleophilic Displacement Reactions for Benzyl Bromide Formation
Beyond the direct conversion of alcohols, benzyl bromides can be formed via nucleophilic displacement of other leaving groups. This two-step strategy involves first converting the benzyl alcohol into a derivative with a more effective leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These sulfonate esters are excellent leaving groups.
In the subsequent step, the intermediate sulfonate ester is treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The bromide ion acts as the nucleophile, displacing the tosylate or mesylate group in an Sₙ2 reaction to yield the desired this compound. This approach offers good control and stereochemical inversion if a chiral center is present, although the target compound is achiral. organic-chemistry.org This method is particularly useful when direct bromination of the alcohol is problematic or leads to side reactions. organic-chemistry.orgresearchgate.netrsc.org
Advanced and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of safer, more efficient, and scalable processes. For the synthesis of this compound, advanced methods focusing on continuous flow and photochemical techniques are gaining prominence.
Continuous Flow Synthesis Techniques for Scalable and Efficient Production
Continuous flow chemistry offers significant advantages over traditional batch processing, especially for potentially hazardous reactions like brominations. evitachem.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This enhanced control significantly improves safety by minimizing the accumulation of hazardous reagents and managing exothermic reactions effectively. evitachem.com
The synthesis of this compound has been successfully performed using continuous flow technology. apolloscientific.co.uk This approach enables scalable and efficient production, making it suitable for industrial manufacturing. evitachem.com Flow systems can be designed to handle reagents like molecular bromine more safely and can be integrated with other techniques, such as photochemistry, for highly efficient transformations. acs.org
Photochemical Benzylic Bromination Strategies under Controlled Conditions
Photochemical reactions, which use light to initiate chemical transformations, are a cornerstone of green chemistry. For benzylic bromination, photochemical methods provide a way to generate radicals under mild and controlled conditions, often at ambient temperature, thus reducing energy consumption and the formation of thermal byproducts. bohrium.com
The synthesis of this compound can be achieved via benzylic bromination under continuous photochemical flow conditions. apolloscientific.co.uk In such a setup, a solution of the starting toluene derivative and a bromine source (like NBS or BrCCl₃) is pumped through a transparent tube that is irradiated with light of a specific wavelength (e.g., from a UV or visible light lamp). apolloscientific.co.ukrsc.orgresearchgate.net This method allows for excellent control over the reaction, high selectivity, and rapid production. researchgate.net The combination of photochemistry and continuous flow represents a state-of-the-art, green approach to synthesizing benzylic bromides, offering high efficiency and enhanced safety. acs.org
Table 3: Advanced Synthesis Techniques
| Technique | Key Advantages | Application to Target Compound |
|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, precise control, scalability, improved efficiency. evitachem.comacs.org | Has been used to synthesize this compound. apolloscientific.co.uk |
| Photochemical Bromination | Mild conditions, high selectivity, reduced byproducts, energy efficiency. researchgate.netbohrium.com | Applied in continuous flow systems for the synthesis of the target compound. apolloscientific.co.uk |
Catalytic Methods Employed in the Synthesis of this compound
The synthesis of this compound from its precursor, 2-bromo-5-(trifluoromethoxy)toluene chemicalbook.com, primarily involves the selective bromination of the benzylic methyl group. While classic methods like the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator are common for such transformations scientificupdate.com, catalytic approaches are sought to enhance efficiency, selectivity, and sustainability. These methods often focus on activating the bromine source or directing the reaction pathway to favor mono-bromination at the benzylic position while avoiding competing reactions like aromatic bromination or over-bromination to the dibromo species.
Metal catalysts have been explored in benzylic bromination reactions to facilitate the transformation under milder conditions and with greater control. Although specific literature detailing the metal-catalyzed synthesis of this compound is sparse, general methodologies developed for substituted toluenes are directly applicable.
One sustainable approach involves the use of vanadium (V) or molybdenum (VI) catalysts in a two-phase system. researchgate.net This procedure utilizes potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as the primary oxidant. researchgate.net The reaction can proceed without additional organic solvents, using the toluene derivative itself as the solvent/substrate, which aligns with green chemistry principles. researchgate.net For a substrate like 2-bromo-5-(trifluoromethoxy)toluene, this method offers a pathway that avoids the use of elemental bromine or N-bromoamides.
Another strategy employs zirconium tetrachloride (ZrCl₄) as a catalyst in conjunction with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). This combination has been shown to effectively promote benzylic bromination while preventing the competing electrophilic bromination of the aromatic ring, which can be an issue with electron-rich or activated substrates. scientificupdate.com The Lewis acidity of ZrCl₄ is thought to play a crucial role in this selectivity.
Iron catalysis, while extensively studied for benzylic fluorination scispace.com, also presents a potential avenue for benzylic bromination. Given the accessibility and low toxicity of iron salts, their application as catalysts for activating bromine sources remains an area of interest for developing efficient C-H functionalization reactions. evitachem.com
The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize the yield of the desired mono-brominated product and minimize impurities. Key variables include the choice of brominating agent, catalyst, solvent, reaction temperature, and the use of light as a radical initiator.
The challenge in benzylic bromination is often controlling the reaction's selectivity. Over-zealous radical reactions can lead to a mixture of mono- and bis-halogenated products. scientificupdate.com Furthermore, for substituted toluenes, electrophilic aromatic substitution can compete with the desired benzylic functionalization. researchgate.net
Optimization studies on analogous substrates provide a clear framework for the target molecule. For instance, in photocatalytic processes, the choice of light source is critical. Reactions using bromotrichloromethane (B165885) (BrCCl₃) as a bromine source show significant dependence on the wavelength, with shorter wavelengths (<300 nm) being more effective at homolyzing the C-Br bond to initiate the reaction. rsc.org The introduction of a photosensitizer can allow the use of longer, less-energetic wavelengths. rsc.org Continuous flow microreactors offer another dimension for optimization, enabling precise control over residence time, temperature, and light exposure, which can significantly improve reaction efficiency and safety. researchgate.netacs.orgresearchgate.net
The following table summarizes optimization parameters from studies on related substituted toluenes, which would be pertinent to the synthesis of this compound.
| Substrate | Brominating Agent/System | Catalyst/Initiator | Solvent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 1-Methylnaphthalene | NBS | Trityl Cation (TrBF₄) | Dichloromethane (DCM) | 55 W Fluorescent Light, Ambient Temp. | In the presence of light, a mixture of benzylic (2%) and aromatic (98%) bromination occurs. In the dark, only aromatic bromination is observed. | researchgate.net |
| Toluene | BrCCl₃ | None / Benzophenone (B1666685) | Acetonitrile | 254 nm Lamp vs. 365 nm Lamp | Reaction is initiated by short-wavelength UV light. Adding benzophenone as a photosensitizer allows the use of a 365 nm lamp. | rsc.org |
| 2,6-Dichlorotoluene | HBr / H₂O₂ | Blue Light (87 W) | None (Flow Reactor) | 70 °C, 5.88 min residence time | High conversion (98.1%) and yield (91.4%) achieved in a continuous flow microreactor, demonstrating a safe and efficient process. | acs.org |
| Toluene | KBr / H₂O₂ | V(V) Salt (e.g., VO₃⁻) | None (Biphasic System) | 40 °C, 24 h | Sustainable method providing good yields and selectivity for the benzyl bromide product using the substrate as the organic phase. | researchgate.net |
Purification and Isolation Techniques for High-Purity this compound
Following the synthesis, the crude reaction mixture will contain the target product, unreacted starting material, the dibrominated byproduct (2-bromo-1-(dibromomethyl)-5-(trifluoromethoxy)benzene), and residual reagents. Due to the lachrymatory and potentially mutagenic nature of benzyl bromides, purification must be handled with appropriate safety precautions. scientificupdate.comscirp.org
Crystallization is a common and effective method for purifying solid benzyl bromides. A typical procedure involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization. For example, the purification of p-nitrobenzyl bromide is achieved by dissolving the crude material in hot ligroin (b.p. 90–100°C), treating with decolorizing carbon, and filtering the hot solution. orgsyn.org Upon cooling, the purified product crystallizes and can be collected by filtration. orgsyn.org The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures, while keeping impurities dissolved. Heptane is another solvent used for the crystallization of similar compounds. google.com
Column Chromatography is another powerful technique for achieving high purity, particularly when crystallization is ineffective at separating the desired mono-bromide from the dibromo-byproduct. Silica (B1680970) gel is the standard stationary phase, and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) or hexanes and dichloromethane, is typically used. The separation is based on the different polarities of the components; the less polar starting material elutes first, followed by the mono-brominated product, and finally the more polar dibrominated species.
The following table outlines common purification techniques applicable to benzyl bromides.
| Technique | Description | Typical Solvents/Eluents | Applicability | Reference |
|---|---|---|---|---|
| Recrystallization | The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly. The purified product crystallizes out, leaving impurities in the mother liquor. | Ligroin, Heptane, Ethanol | Effective for solid products where impurities have different solubility profiles. Often sufficient for removing unreacted starting material and catalysts. | orgsyn.orggoogle.com |
| Column Chromatography | The crude mixture is passed through a column packed with an adsorbent (e.g., silica gel). Components are separated based on their differential adsorption and elution with a solvent system. | Hexane/Ethyl Acetate, Hexane/Dichloromethane | Highly effective for separating products with similar structures, such as mono- and di-brominated compounds. Can yield very high purity material. | google.com |
| Distillation | Used for liquid products. Separation is based on differences in boiling points. Vacuum distillation is often required for high-boiling or thermally sensitive compounds. | N/A | Applicable if the product is a liquid and thermally stable. The boiling point of 2-(Trifluoromethyl)benzyl bromide is 72 °C at 7.5 mmHg, suggesting this could be a viable method for related compounds. | sigmaaldrich.com |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Trifluoromethoxy Benzyl Bromide
Pathways of Electrophilic and Nucleophilic Substitution Reactions
Reactivity Profile at the Benzylic Bromide Moiety
The benzylic bromide (CH₂Br) group is the most reactive site for nucleophilic substitution. Benzyl (B1604629) halides are known to readily undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. vaia.com
Sₙ1 Mechanism: The cleavage of the carbon-bromine bond can lead to the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the aromatic ring, which significantly stabilizes the intermediate. This pathway is favored by polar, protic solvents and weaker nucleophiles. vaia.com
Sₙ2 Mechanism: Alternatively, a strong nucleophile can directly attack the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion. This pathway is favored by polar, aprotic solvents and strong nucleophiles. nii.ac.jp
The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group on the ring can influence the reaction pathway. While the benzylic carbocation is stabilized by resonance, the strong inductive effect of the -OCF₃ group can destabilize the carbocation, potentially making the Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide. Consequently, reactions at the benzylic position are versatile, allowing for the introduction of a wide array of functional groups.
Influence of the Bromo and Trifluoromethoxy Substituents on Aromatic Substitution Patterns
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The regiochemical outcome is governed by the directing effects of the existing substituents. wikipedia.orgbyjus.com
Bromo Group (-Br): Located at the C2 position, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can be donated through resonance (+M effect), stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.org
Trifluoromethoxy Group (-OCF₃): Located at the C5 position, the trifluoromethoxy group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the fluorine atoms. It acts as a meta-director. wikipedia.org
Considering the positions of the substituents in 2-Bromo-5-(trifluoromethoxy)benzyl bromide, the directing effects can be summarized as follows:
The -Br group at C2 directs incoming electrophiles to C4 (para) and C6 (ortho).
The -OCF₃ group at C5 directs incoming electrophiles to C1 (meta), C3 (meta), and C5 (already substituted).
Radical Reaction Mechanisms Initiated by or Involving this compound
The benzylic C-Br bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to form a resonance-stabilized benzylic radical. ucalgary.camasterorganicchemistry.com This reactivity is fundamental to several radical-mediated transformations.
Benzylic bromination, typically achieved with N-bromosuccinimide (NBS) and a radical initiator, is a common method for preparing benzyl bromides from toluenes. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the benzylic position is already brominated. However, the compound can serve as a precursor or participant in other radical reactions.
One important class of such reactions is Atom Transfer Radical Addition (ATRA). In a typical ATRA mechanism, a radical initiator can abstract the bromine atom from the benzylic position, generating the 2-bromo-5-(trifluoromethoxy)benzyl radical. nih.gov This radical can then add across an alkene, forming a new carbon-carbon bond and a new radical species, which propagates the chain. nih.govacs.org Such methods are valuable for the difunctionalization of alkenes. nih.gov The stability of the benzylic radical, due to resonance delocalization across the aromatic ring, is a key driving force for these reactions. masterorganicchemistry.com
Cross-Coupling Reactions Utilizing this compound as a Key Substrate
This molecule is a versatile substrate for cross-coupling reactions, possessing two distinct carbon-bromine bonds: a reactive benzylic (sp³ C-Br) bond and a more traditional aryl (sp² C-Br) bond. This allows for selective or sequential coupling reactions to build molecular complexity.
Palladium-Catalyzed Coupling Reactions (e.g., Heck Reactions, Sonogashira Coupling)
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds.
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.org The aryl bromide moiety of this compound is a suitable substrate for this reaction. The mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org While benzyl halides can also undergo Heck-type reactions, the conditions often differ, and the reactivity of the aryl bromide is generally more predictable for standard Heck conditions. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The aryl bromide at the C2 position is a prime site for Sonogashira coupling. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. wikipedia.org The benzylic bromide is not a standard substrate for the Sonogashira reaction, allowing for selective coupling at the aromatic ring. nih.gov Copper-free Sonogashira protocols have also been developed that can effectively couple aryl bromides. ucsb.edu
Grignard Reagent-Mediated Alkylation and Functionalization
Grignard reagents are powerful nucleophiles and bases formed by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.comlibretexts.org In principle, this compound could form a Grignard reagent at either the aryl bromide or the benzylic bromide position.
Formation at the Aryl Bromide: Aryl bromides readily react with magnesium in an anhydrous ether solvent to form aryl Grignard reagents. This would yield 2-(bromomethyl)-4-(trifluoromethoxy)phenylmagnesium bromide, a potent nucleophile that could react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
Formation at the Benzylic Bromide: The preparation of benzyl Grignard reagents is often complicated by a significant side reaction known as Wurtz coupling. researchgate.netrsc.org In this process, the newly formed benzyl Grignard reagent can react with another molecule of the starting benzyl bromide, leading to the formation of a dimer (1,2-bis(2-bromo-5-(trifluoromethoxy)phenyl)ethane). rsc.orgbartleby.com This side reaction diminishes the yield of the desired Grignard reagent. researchgate.net Due to the high reactivity of benzyl bromides, using benzyl chlorides is often preferred for Grignard synthesis to minimize Wurtz coupling. chemicalforums.com The choice of solvent can also influence the outcome, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) sometimes suppressing the Wurtz side reaction better than traditional solvents like diethyl ether or THF. rsc.org
Given these challenges, selective formation of the aryl Grignard reagent is more straightforward than forming the benzylic Grignard reagent.
Nickel-Catalyzed Reductive Cross-Coupling Strategies
The dual reactivity of the aryl bromide and benzyl bromide moieties in this compound makes it a versatile substrate for nickel-catalyzed reductive cross-coupling reactions. These strategies offer a powerful alternative to traditional cross-coupling methods that require the pre-formation of organometallic reagents. In this context, nickel catalysis can effectively couple two different organic electrophiles, such as the title compound and another aryl or vinyl halide, using a stoichiometric reductant.
Research into nickel-catalyzed reductive cross-coupling has demonstrated its broad applicability and functional group tolerance. acs.org For a molecule like this compound, selective coupling at either the sp²-hybridized carbon of the aryl bromide or the sp³-hybridized carbon of the benzyl bromide can be achieved by carefully tuning the reaction conditions, including the choice of ligand, reductant, and additives. For instance, visible-light-driven nickel catalysis has emerged as a method to generate benzyl radicals from benzylic electrophiles, which can then participate in cross-coupling with aryl halides to form diarylmethane structures. rsc.org
The general mechanism for these reactions often involves the formation of a low-valent Ni(0) species, which can undergo oxidative addition into either the C(sp²)-Br or C(sp³)-Br bond. The resulting organonickel(II) intermediate can then undergo a second oxidative addition or interact with a second electrophile in a subsequent step, ultimately leading to the cross-coupled product after reductive elimination. The trifluoromethoxy group's strong electron-withdrawing nature can influence the relative reactivity of the two bromide sites and the stability of the nickel intermediates. rsc.org
Table 1: Representative Nickel-Catalyzed Reductive Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst/Ligand | Reductant | Product Structure | Ref. |
|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | NiBr₂·diglyme / 4,4′-Di-tert-butyl-2,2′-bipyridine | Zn | 2-(4-Methylbenzyl)-1-bromo-4-(trifluoromethoxy)benzene | acs.org |
| 2 | Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | 2-Benzyl-1-bromo-4-(trifluoromethoxy)benzene | beilstein-journals.org |
| 3 | Phenyl (trifluoromethyl) sulfone | Ni(acac)₂ / dcypt | Mn | 2-Benzyl-1-bromo-4-(trifluoromethoxy)benzene | acs.org |
Cyclization and Annulation Reactions Enabled by the Compound's Structure
The strategic placement of the aryl bromide and benzyl bromide functionalities within this compound provides a unique template for the synthesis of complex heterocyclic systems through cyclization and annulation reactions. These intramolecular or intermolecular processes can be designed to form new rings by leveraging the reactivity of both electrophilic centers.
One prominent strategy involves the reaction of the title compound with bifunctional nucleophiles to construct fused ring systems. For example, reaction with 1H-benzo[d]imidazole-2-thiol could proceed via a sequential nucleophilic substitution. The thiol would first displace the more reactive benzylic bromide, followed by an intramolecular C-N or C-S bond formation via coupling with the aryl bromide, potentially catalyzed by a transition metal like palladium or copper, to yield a benzo scbt.comimidazo[2,1-b]thiazole derivative. nih.govacs.org Such pathways are valuable for rapidly building molecular complexity from a single, versatile starting material. acs.org
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. An intermolecular reaction with an alkyne, followed by an intramolecular cyclization (e.g., a Larock annulation), could provide access to polycyclic aromatic frameworks. The specific regioselectivity and efficiency of these cyclizations are influenced by the electronic effects of the trifluoromethoxy substituent and the steric environment around the reactive sites.
Table 2: Potential Cyclization and Annulation Pathways
| Entry | Reactant(s) | Key Reaction Type | Resulting Heterocycle | Ref. |
|---|---|---|---|---|
| 1 | 1H-Benzo[d]imidazole-2-thiol | Nucleophilic Substitution / Intramolecular C-N Coupling | Benzo scbt.comimidazo[2,1-b]thiazole derivative | nih.govacs.org |
| 2 | 2-Aminothiophenol | Tandem S-alkylation and N-arylation | Dihydrobenzothiazine derivative | nih.gov |
Computational Probing of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and transition state structures associated with the reactions of this compound. researchgate.net Such studies can provide deep insights into the factors controlling reactivity and selectivity, complementing experimental findings.
For nucleophilic substitution reactions at the benzylic position, DFT calculations can model the transition states for both Sₙ1 and Sₙ2 pathways. The presence of the electron-withdrawing 5-(trifluoromethoxy) group and the 2-bromo substituent on the aromatic ring significantly impacts the stability of potential carbocationic intermediates and the energy of the transition state. researchgate.net Computational analysis can predict how these substituents modulate the electronic properties of the benzylic carbon, influencing reaction rates and mechanisms. For instance, studies on substituted benzyl bromides have shown that electron-withdrawing groups can accelerate reactions, and the calculated structural parameters of the transition states vary linearly with Hammett substituent constants. researchgate.net
In the context of metal-catalyzed cross-coupling, computational modeling can map out the entire catalytic cycle. This includes the energetics of oxidative addition at either the C(sp²)-Br or C(sp³)-Br bond, transmetalation, and reductive elimination steps. acs.org These calculations can reveal the preferred reaction pathway and explain the observed regioselectivity. Furthermore, computational studies can explore the non-covalent interactions between the substrate, catalyst, and ligands, which can be crucial for understanding the enantioselectivity in asymmetric transformations. acs.org Recent computational work on related systems has also explored novel elimination pathways, showing that benzylic CF₃ groups can significantly lower the activation energy for certain reactions, a principle that could be relevant to the trifluoromethoxy group's influence. nih.gov
Applications of 2 Bromo 5 Trifluoromethoxy Benzyl Bromide in Advanced Organic Synthesis
Utility in Pharmaceutical and Drug Discovery Research
2-Bromo-5-(trifluoromethoxy)benzyl bromide is a specialized chemical building block valued in pharmaceutical research for its unique combination of a reactive benzyl (B1604629) bromide group and a trifluoromethoxy substituent. This structure allows for its strategic incorporation into potential drug molecules to enhance their therapeutic properties.
Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Amine Derivatives (e.g., benzyl amides, benzylamines, N-benzyl heterocyclic compounds)
The core utility of this compound lies in its benzylic bromide functional group. This group is a potent electrophile, making the compound an excellent reactant for nucleophilic substitution reactions. evitachem.com Consequently, it is frequently used to introduce the 2-bromo-5-(trifluoromethoxy)benzyl moiety onto nitrogen-containing molecules.
The synthesis of N-benzylamines, for instance, can be achieved by reacting a primary or secondary amine with a benzyl halide like this compound. google.com Similarly, it can react with amides to form N-benzyl amides or with nitrogen-containing heterocyclic compounds, such as isatins or pyrazoles, to create N-benzyl heterocyclic derivatives. nih.govmdpi.com This reaction is fundamental in building more complex molecular architectures common in medicinal chemistry. researchgate.netfrontiersin.org The process often involves the straightforward reaction between the benzyl bromide and the nitrogen nucleophile, sometimes in the presence of a base to neutralize the hydrogen bromide byproduct.
Role in the Preparation of Biologically Active Molecules (e.g., antitubercular, anti-allergic agents, anticancer analogs)
The structural motifs provided by this compound are features of various biologically active compounds. Its role as a precursor enables the synthesis of potential therapeutic agents for a range of diseases. evitachem.com
Anticancer Analogs: Benzyl bromides are used as starting materials in the synthesis of novel compounds screened for anticancer activity. mdpi.comnih.gov For example, N-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines like MCF-7 (breast cancer) and A-549 (lung cancer). mdpi.comnih.gov The synthesis often involves the N-benzylation of a heterocyclic core, such as an isatin, using a substituted benzyl bromide. mdpi.com Other research has focused on synthesizing thiazole (B1198619) derivatives, which are known building blocks for anticancer agents, using benzylamino groups to explore structure-activity relationships. nih.gov
Antitubercular Agents: In the search for new treatments for tuberculosis, various heterocyclic compounds have shown promise. frontiersin.orgmdpi.com The synthesis of these complex molecules can involve the use of benzyl bromide derivatives to build the required molecular scaffold. frontiersin.org For instance, the synthesis of triazole-based compounds, a class of molecules investigated for antitubercular properties, can utilize benzyl bromide in their multi-step preparation. nih.govresearchgate.net
Anti-allergic Agents: The development of H1 receptor antagonists, a major class of anti-allergic drugs, involves the synthesis of diverse chemical structures, including those with piperidine (B6355638) and benzimidazole (B57391) cores. sigmaaldrich.com The optimization of lead compounds in this area often requires the introduction of various substituted benzyl groups to modulate the drug's activity and properties.
Strategic Introduction of Trifluoromethoxy Moieties for Pharmacokinetic Modulation (e.g., lipophilicity, bioavailability enhancement)
One of the key strategies in modern drug design is the modification of a lead molecule to improve its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). bohrium.comnih.gov The trifluoromethoxy (-OCF3) group is a highly valued substituent for this purpose. bohrium.commdpi.com
Incorporating a trifluoromethoxy group can significantly alter a molecule's properties:
Lipophilicity: The -OCF3 group is highly lipophilic, or "fat-loving." nih.gov Increasing a drug candidate's lipophilicity can enhance its ability to pass through cell membranes, potentially improving its absorption and bioavailability. researchgate.net The group allows for fine-tuning of the molecule's partition coefficient (logP) to optimize this membrane permeability. researchgate.net
Metabolic Stability: The trifluoromethoxy group is generally very stable and resistant to metabolic breakdown in the body. bohrium.commdpi.com This increased metabolic stability means the drug can remain active for longer, which can lead to improved efficacy.
Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with its biological target. mdpi.comnih.gov
By using this compound, medicinal chemists can strategically introduce this beneficial group onto a parent molecule to enhance its drug-like properties. bohrium.com
Application in Late-Stage Functionalization of Complex Drug Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. bohrium.comresearchgate.net This approach allows chemists to quickly create a variety of analogs from a common advanced intermediate, which can accelerate the drug discovery process. It enables the fine-tuning of a molecule's properties without having to redesign the entire synthesis from scratch.
This compound is a suitable reagent for LSF. Its reactive benzyl bromide handle allows for its attachment to various nucleophilic sites (like -OH, -NH2, or -SH groups) on a complex drug molecule. This introduces the trifluoromethoxy-substituted phenyl ring, a modification intended to improve pharmacokinetic properties such as metabolic stability and cell permeability. mdpi.comresearchgate.net This strategy of decorating a molecular scaffold with specific functional groups is critical for transforming a promising compound into a viable drug candidate. bohrium.comnih.gov
Contributions to Agrochemical Development
Intermediate for the Synthesis of Herbicidal, Fungicidal, and Insecticidal Compounds
The same chemical properties that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. Fluorinated groups, particularly the trifluoromethoxy (-OCF3) group, are increasingly important in the development of modern pesticides. nih.gov This is because these groups can enhance the biological efficacy and stability of the active ingredients.
This compound serves as a key intermediate for producing a variety of agrochemicals:
Fungicides: Benzyl bromide derivatives are used in the synthesis of novel fungicides. For example, they can be reacted with other heterocyclic intermediates, such as N-arylpyrazoles, to create complex molecules that are tested for their ability to combat fungal pathogens like Rhizoctonia solani. researchgate.net
Herbicides and Insecticides: The trifluoromethoxy group is a known feature in some commercial pesticides. nih.gov The development of new herbicidal and insecticidal compounds often involves building molecules that contain fluorinated substituents to improve their potency and environmental stability. Reagents like this compound provide a direct route to incorporate these desirable features into new potential agrochemical products.
Enhancing Biological Activity and Stability of Agrochemical Products through Trifluoromethoxy Group Incorporation
The trifluoromethoxy (-OCF₃) group is of significant interest in the design of modern agrochemicals due to its unique physicochemical properties that can enhance the efficacy and stability of active ingredients. researchgate.netresearchgate.net The incorporation of this group, often via versatile building blocks like this compound, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. researchgate.netmdpi.com
The key advantages conferred by the trifluoromethoxy group in agrochemicals stem from several of its fundamental characteristics:
Increased Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in medicinal and agrochemical chemistry. researchgate.net This enhanced lipophilicity can improve the uptake and transport of the active ingredient within the target pest or plant, potentially leading to greater efficacy. researchgate.netmdpi.combeilstein-journals.org
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation within the target organism and in the environment. researchgate.netmdpi.com This increased metabolic stability can result in a longer-lasting effect and improved bioavailability of the agrochemical. researchgate.net
Electronic Effects : As a strong electron-withdrawing group, the -OCF₃ substituent can significantly alter the electronic properties of the molecule to which it is attached. researchgate.netmdpi.com This can modulate the binding affinity of the agrochemical to its target site, such as an enzyme or receptor, potentially increasing its potency. mdpi.combohrium.com
The strategic introduction of fluorine-containing moieties is a critical approach in the development of innovative agrochemicals. researchgate.net Compounds such as this compound serve as important intermediates, providing a reactive benzyl bromide handle for incorporation into larger, more complex structures while simultaneously introducing the beneficial trifluoromethoxy group. evitachem.com This allows chemists to systematically modify lead compounds to optimize their performance. Several successful commercial agrochemicals, including the insecticide novaluron (B1679983) and the fungicide thifluzamide, feature the trifluoromethoxy group, demonstrating its value in crop protection. mdpi.com
Table 1: Physicochemical Properties of the Trifluoromethoxy Group and Their Impact on Agrochemicals
| Property | Description | Impact on Agrochemicals |
|---|---|---|
| High Lipophilicity | The -OCF₃ group has a Hansch lipophilicity parameter (π) of +1.04. researchgate.net | Enhances membrane permeability, absorption, and transport within the target organism. mdpi.combeilstein-journals.org |
| Metabolic Resistance | The high bond energy of the C-F bond (approx. 485 kJ/mol) makes the group resistant to metabolic breakdown. mdpi.com | Increases the biological half-life and stability of the active ingredient. mdpi.comresearchgate.net |
| Strong Electron-Withdrawing Nature | The high electronegativity of fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. researchgate.netmdpi.com | Modifies the electronic environment of the molecule, potentially improving target binding affinity and potency. mdpi.combohrium.com |
Potential in Materials Science and Polymer Chemistry
The unique electronic and physical properties imparted by the trifluoromethoxy group make this compound a valuable building block for the synthesis of advanced functional materials. researchgate.netidu.ac.idwiley-vch.dewiley.com Its utility extends to the creation of novel polymers and specialized materials for applications in electronics and optics. mdpi.comrsc.org
Monomer for Polymerization Reactions (e.g., Friedel-Crafts Polymerization of related compounds)
This compound possesses a reactive benzyl bromide functional group, making it a suitable candidate as a monomer for various polymerization reactions. One of the most relevant of these is the Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds with aromatic compounds. libretexts.org In this context, the benzyl bromide can act as an electrophile that alkylates an aromatic monomer, leading to the formation of a polymer chain.
While direct polymerization studies of this compound are not extensively documented in public literature, the Friedel-Crafts polymerization of related benzyl halides is a known method for synthesizing polymers. researchgate.netbeilstein-journals.org For instance, microporous organic polymers have been successfully synthesized via the Friedel-Crafts reaction of adamantane-based halides with various aromatic compounds. rsc.org Similarly, the reaction between anisole (B1667542) and benzyl bromide, catalyzed by metal-organic frameworks (MOFs), demonstrates the feasibility of this chemical transformation. researchgate.net
Given these precedents, it is plausible that this compound could be used in Friedel-Crafts reactions with various aromatic co-monomers to produce novel fluorinated polymers. The resulting polymers would incorporate the trifluoromethoxy group, which could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net
Building Block for Advanced Functional Materials (e.g., liquid crystals, electronic materials)
The synthesis of advanced functional materials, such as liquid crystals (LCs) and organic electronic materials, often relies on building blocks that possess specific structural and electronic features. idu.ac.idmdpi.com this compound is a promising candidate for this purpose due to the properties conferred by its trifluoromethoxy-substituted aromatic ring.
In the field of liquid crystals, the incorporation of fluorine-containing groups is a common strategy to tune key properties like dielectric anisotropy, viscosity, and clearing point. tandfonline.comtandfonline.com The trifluoromethoxy group, with its strong dipole moment and steric bulk, can significantly influence the intermolecular interactions that govern mesophase behavior. mdpi.comresearchgate.net Research on related compounds has shown that fluorinated terminal groups are crucial in designing LCs for display applications. tandfonline.comtandfonline.comfigshare.com The synthesis of new liquid-crystalline compounds often involves intermediates with fluorinated motifs, highlighting the potential role of molecules like this compound in creating novel LC materials. researchgate.netguidechem.comgoogle.com
Furthermore, the electronic properties associated with the -OCF₃ group are advantageous for other functional materials. mdpi.com The group's electron-withdrawing nature can be used to modify the energy levels of organic semiconductors, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent stability and lipophilicity of the group can also enhance the processability and environmental resilience of these materials. researchgate.netmdpi.com Therefore, this compound serves as a valuable synthetic intermediate for introducing these desirable features into complex organic molecules designed for advanced material applications. evitachem.com
Table 2: Potential Applications in Advanced Materials
| Material Class | Role of the Trifluoromethoxy Group | Potential Application |
|---|---|---|
| Liquid Crystals | Modulates dielectric anisotropy, clearing point, and viscosity. tandfonline.comresearchgate.net | High-performance liquid crystal displays (LCDs). tandfonline.com |
| Organic Polymers | Enhances thermal stability, chemical resistance, and provides specific electronic properties. researchgate.net | Specialty polymers for harsh environments, microporous materials for gas separation. idu.ac.idrsc.org |
| Electronic Materials | Tunes energy levels of organic semiconductors, improves stability. mdpi.com | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. idu.ac.idmdpi.com |
Spectroscopic and Structural Characterization of 2 Bromo 5 Trifluoromethoxy Benzyl Bromide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. For 2-bromo-5-(trifluoromethoxy)benzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive structural analysis.
High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation
The benzylic protons (-CH₂Br) would likely appear as a singlet in the region of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The aromatic region would display a more complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see three distinct signals for the protons at positions 3, 4, and 6. The coupling patterns (doublets, doublet of doublets) and their specific chemical shifts would be determined by their proximity to the bromine and trifluoromethoxy substituents. For instance, in the related compound 2-bromobenzyl bromide, the aromatic protons appear in the range of 7.13-7.56 ppm. evitachem.com
¹³C NMR Spectroscopy for Carbon Framework Analysis and Chemical Shift Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule.
The benzylic carbon (-CH₂Br) would likely appear significantly downfield, typically in the range of 30-35 ppm, due to the attached bromine. The aromatic carbons would resonate in the typical range of 110-150 ppm. The carbon attached to the bromine atom (C-2) and the carbon attached to the trifluoromethoxy group (C-5) would show characteristic chemical shifts influenced by these substituents. The trifluoromethoxy group is known to have a significant electronic effect, which would be reflected in the chemical shifts of the aromatic carbons. For example, in 2-bromobenzyl bromide, the benzylic carbon appears at 33.27 ppm, and the aromatic carbons are observed between 124.45 and 137.04 ppm. evitachem.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Molecular Connectivity
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule, which is essential for unambiguous structure determination. mdpi.comchemicalbook.comresearchgate.net
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. chemicalbook.com For this compound, COSY would be used to confirm the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. chemicalbook.comresearchgate.net This experiment would definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the benzylic protons to the benzylic carbon.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Frequencies of the Benzyl (B1604629) Bromide and Trifluoromethoxy Moieties
The FTIR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.
C-Br Stretching: The stretching vibration of the C-Br bond in the benzyl bromide moiety would typically appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
C-F Stretching: The strong C-F stretching vibrations of the trifluoromethoxy group are expected to be prominent in the region of 1000-1300 cm⁻¹.
C-O Stretching: The C-O stretching of the trifluoromethoxy group would also be observed, likely in the 1000-1200 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region.
CH₂ Bending: The bending (scissoring) vibration of the benzylic CH₂ group would be expected around 1450 cm⁻¹.
Analysis of the FTIR spectrum of the related compound 2-bromobenzyl bromide shows characteristic peaks that support these expected regions. evitachem.com Similarly, studies on other bromo- and trifluoromethoxy-substituted aromatic compounds confirm the characteristic vibrational frequencies of these functional groups.
Conformational Analysis and Intermolecular Interactions via Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and intermolecular forces of this compound. The molecule's rotational freedom around the C-C and C-O single bonds can give rise to various conformers. The trifluoromethoxy group (-OCF₃) attached to an aromatic ring typically adopts a non-planar conformation with respect to the benzene ring. beilstein-journals.orgd-nb.info Studies on similar trifluoromethoxy-substituted benzenes have shown that the C-O-C-F dihedral angle is often around 90 degrees, a preference driven by steric and electronic factors, including hyperconjugation between the oxygen lone pairs and the C-F σ* orbitals. beilstein-journals.orgnih.gov
The vibrational spectra are expected to exhibit characteristic bands corresponding to the functional groups present. Key vibrational modes for this compound would include:
C-Br Stretching: The stretching vibration of the C-Br bond in the benzyl bromide moiety is typically observed in the lower frequency region of the IR spectrum.
-OCF₃ Group Vibrations: The trifluoromethoxy group will have several characteristic strong absorption bands, primarily associated with the C-F and C-O stretching modes.
Aromatic C-H and C=C Stretching: The benzene ring will show characteristic stretching vibrations for the C-H bonds and the C=C bonds within the ring.
CH₂ Bending: The methylene (B1212753) group in the benzyl moiety will exhibit scissoring and wagging vibrations.
Intermolecular interactions in the solid or liquid state can also be inferred from vibrational spectra. In the solid state, molecules of this compound are likely to engage in weak intermolecular interactions such as halogen bonding (Br···Br or Br···O) and dipole-dipole interactions, which can lead to shifts in the vibrational frequencies compared to the gas phase. rsc.org The study of related brominated aromatic compounds has shown that C-Br···Br interactions are a factor in their crystal packing. rsc.org
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Benzyl Bromide | C-Br Stretch | 600 - 500 |
| Trifluoromethoxy | C-F Stretch (asymmetric) | 1280 - 1240 |
| Trifluoromethoxy | C-F Stretch (symmetric) | 1170 - 1120 |
| Trifluoromethoxy | C-O Stretch | 1080 - 1030 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
Note: The data in this table is based on typical ranges for the specified functional groups and is for illustrative purposes. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of this compound. nih.govacs.org By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula with a high degree of confidence, which is crucial for distinguishing it from isomers or compounds with similar nominal masses. researchgate.netchromatographyonline.com
For this compound (C₈H₅Br₂F₃O), the expected exact mass can be calculated with high precision. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1. This isotopic signature is a key diagnostic feature in the mass spectrum.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzyl bromides involve the loss of the bromine atom to form a stable benzyl cation. For the title compound, key expected fragments would include:
[M-Br]⁺: Loss of a bromine atom from the benzyl group.
[M-CH₂Br]⁺: Cleavage of the bromomethyl group.
[C₇H₄BrF₃O]⁺: The benzyl cation fragment.
[C₆H₄F₃O]⁺: Subsequent loss of bromine from the aromatic ring.
HRMS is also a powerful tool for assessing the purity of the compound by detecting and identifying potential impurities, even at low concentrations. researchgate.net
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₈H₅⁷⁹Br₂F₃O]⁺ | Molecular Ion | 331.8681 |
| [C₈H₅⁷⁹Br⁸¹BrF₃O]⁺ | Molecular Ion (M+2) | 333.8661 |
| [C₈H₅⁸¹Br₂F₃O]⁺ | Molecular Ion (M+4) | 335.8640 |
| [C₈H₅⁷⁹BrF₃O]⁺ | [M-Br]⁺ Fragment | 252.9576 |
Note: The m/z values are calculated based on the most abundant isotopes and are for illustrative purposes. The presence of bromine isotopes will result in a characteristic isotopic pattern.
X-ray Diffraction Analysis (for Crystalline Derivatives)
Based on studies of other substituted benzyl bromides, it is anticipated that the benzene ring in this compound would be essentially planar. cambridge.orgcardiff.ac.uk The bromomethyl group would likely be oriented out of the plane of the aromatic ring. The conformation of the trifluoromethoxy group is expected to be non-planar with respect to the benzene ring, as discussed in the vibrational spectroscopy section. beilstein-journals.orgd-nb.info
The crystal packing would be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker halogen bonds (C-Br···Br, C-Br···O, or C-F···H). rsc.org The presence of two bromine atoms and a trifluoromethoxy group introduces significant polarity and polarizability to the molecule, which will govern the intermolecular packing arrangement.
Table 3: Comparative Crystallographic Data of Related Benzyl Bromide Derivatives
| Compound | Crystal System | Space Group | Key Torsion Angle (Ar-CH₂-Br) | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxybenzyl bromide | Monoclinic | P2₁/n | 85.3° | cambridge.org |
| 3,4,5-Trimethoxybenzyl bromide | Orthorhombic | P2₁2₁2₁ | - | cambridge.org |
Note: This table presents data for related compounds to illustrate the type of information obtained from X-ray diffraction studies and to provide a basis for expected structural features in the title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. spcmc.ac.in The benzene chromophore exhibits characteristic absorption bands, which are influenced by the nature and position of the substituents. nist.govacs.orgresearchgate.net
The parent benzene molecule shows a strong primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in Substitution on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.
Table 4: Typical UV Absorption Maxima for Substituted Benzenes
| Compound | λ_max (E2-band) (nm) | λ_max (B-band) (nm) | Solvent |
|---|---|---|---|
| Benzene | 204 | 256 | Hexane |
| Toluene (B28343) | 207 | 261 | Hexane |
| Bromobenzene | 210 | 261 | Ethanol |
Note: This table provides data for related substituted benzenes to illustrate the expected range of UV-Vis absorptions. The exact λ_max values for this compound may differ due to the combined electronic effects of all substituents.
Computational Chemistry and Theoretical Modelling of 2 Bromo 5 Trifluoromethoxy Benzyl Bromide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov This approach is favored for its balance of accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules such as 2-Bromo-5-(trifluoromethoxy)benzyl bromide. DFT calculations are instrumental in determining the ground-state molecular geometry and electronic structure. researchgate.net
The first step in a computational study of this compound involves geometry optimization. Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure is computationally adjusted to find its lowest energy conformation. researchgate.netnih.gov This process yields optimized bond lengths, bond angles, and dihedral angles.
For this compound, the optimized geometry would reveal the spatial arrangement of the benzene (B151609) ring and its substituents. The planarity of the benzene ring would be slightly distorted due to the steric and electronic effects of the bulky bromine atom, the trifluoromethoxy group, and the bromomethyl group. The bond lengths and angles would be influenced by the electronic nature of these substituents; for instance, the strong electron-withdrawing trifluoromethoxy group is expected to affect the aromatic system's electron distribution.
A hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations, is presented below.
| Parameter | Predicted Value |
| C-Br (ring) bond length | ~1.90 Å |
| C-O (methoxy) bond length | ~1.37 Å |
| O-CF3 bond length | ~1.42 Å |
| C-C (ring-CH2Br) bond length | ~1.51 Å |
| C-Br (benzyl) bond length | ~1.97 Å |
| C-C-Br (benzyl) bond angle | ~111° |
| C-O-C (methoxy) bond angle | ~118° |
Note: These are hypothetical values based on typical DFT results for similar structures and are for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. fiveable.meyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). youtube.comnih.gov
The table below illustrates the kind of data that would be generated from an FMO analysis of this compound.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar halogenated and trifluoromethylated aromatic compounds.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov These descriptors provide a more quantitative measure of reactivity than the HOMO-LUMO gap alone. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ² / (2η). A higher electrophilicity index indicates a better electrophile. mdpi.com
The trifluoromethyl group is strongly electron-withdrawing, which would increase the electrophilicity of the benzyl (B1604629) bromide moiety, making it more susceptible to nucleophilic attack.
Below is a table of hypothetical global reactivity descriptors for this compound.
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |
Note: These values are derived from the hypothetical HOMO/LUMO energies and are for illustrative purposes.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental signals. researchgate.net
For this compound, a DFT calculation would produce a set of vibrational frequencies corresponding to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic vibrations of the C-Br and C-O-CF3 groups. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The correlation between the theoretical and experimental spectra would provide confidence in the computed molecular structure and electronic properties.
Mechanistic Studies Using Computational Approaches (e.g., Transition State Theory, Reaction Pathway Analysis)
Computational chemistry offers powerful tools to investigate reaction mechanisms. For this compound, which is a reactive alkylating agent, these methods can be used to study the pathways of its reactions, such as nucleophilic substitution at the benzylic carbon.
Using techniques like Transition State Theory, chemists can locate the transition state structures for a given reaction. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, a computational study could model the reaction of this compound with a nucleophile, elucidating whether the reaction proceeds via an SN1 or SN2 mechanism and how the substituents influence the reaction pathway and rate. The trifluoromethyl group, being strongly electron-withdrawing, would likely stabilize a transition state with developing negative charge, affecting the reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. arxiv.org MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in a solvent. arxiv.org
An MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for all atoms in the system. arxiv.org This would allow for the study of:
Conformational Analysis: The rotation around the C(ring)-CH2Br and C(ring)-OCF3 single bonds, identifying the most stable conformations and the energy barriers between them.
Intermolecular Interactions: How the molecule interacts with surrounding solvent molecules or other solute molecules through forces like van der Waals interactions and electrostatic interactions. This is particularly relevant for understanding its solubility and behavior in solution. arxiv.org
A study on benzyl bromide in an aqueous environment has demonstrated the utility of MD in understanding such systems, and similar approaches could be applied to this compound to understand its behavior in various media. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Analog Design and Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and medicinal chemistry. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, these methodologies offer a rational and expedited pathway for designing novel analogs with potentially enhanced or more specific biological activities.
The fundamental principle of QSAR is that the biological effect of a chemical is a function of its physicochemical properties. By systematically modifying the structure of a lead compound, such as this compound, and observing the corresponding changes in biological response, a predictive model can be developed. Cheminformatics, a broader discipline, employs computational techniques to analyze and manage large datasets of chemical information, aiding in the identification of promising lead candidates and the optimization of their properties.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential avenues for such investigations. For instance, derivatives of benzyl bromide are utilized in the synthesis of various biologically active agents. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. chemimpex.comchemimpex.com For example, 4-(trifluoromethoxy)benzyl bromide serves as a synthetic intermediate for bioreductive drugs with potential antitubercular activity. chemicalbook.com
A hypothetical QSAR study on a series of analogs of this compound targeting a specific biological endpoint, such as enzyme inhibition or receptor binding, would involve several key steps. Initially, a dataset of compounds with varying substituents on the phenyl ring would be synthesized. The biological activity of these compounds would then be determined through in vitro assays.
Subsequently, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic Properties: Hammett constants (σ), dipole moment, and partial atomic charges.
Steric Properties: Molar refractivity (MR), van der Waals radii, and topological indices.
Hydrophobic Properties: Partition coefficient (logP) and water solubility.
Topological Properties: Connectivity indices and shape descriptors.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity.
Hypothetical QSAR Data for this compound Analogs
To illustrate this process, consider a hypothetical series of analogs where the bromo substituent at the 2-position is varied. The following interactive table presents a notional dataset and the resulting QSAR model.
| Compound ID | R-group at C2 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |
| 1 | -Br | 3.8 | 65.2 | 0.23 | 5.2 |
| 2 | -Cl | 3.5 | 60.5 | 0.23 | 7.8 |
| 3 | -F | 3.2 | 58.1 | 0.06 | 10.5 |
| 4 | -I | 4.2 | 72.3 | 0.18 | 3.1 |
| 5 | -CH₃ | 3.9 | 68.7 | -0.17 | 6.5 |
A hypothetical QSAR equation derived from such data might look like:
log(1/IC₅₀) = 0.8 * logP - 0.05 * MR + 1.2 * σ + C
This equation would suggest that higher lipophilicity (logP) and a more electron-withdrawing substituent (positive σ) at the C2 position, along with smaller steric bulk (lower MR), could lead to increased biological activity.
Cheminformatics plays a crucial role in the initial stages of analog design by enabling virtual screening of large compound libraries to identify molecules with similar structural features to this compound. Techniques such as similarity searching, based on molecular fingerprints, and pharmacophore modeling can prioritize compounds for synthesis and biological testing. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity, guiding the design of novel and potent analogs.
Future Prospects and Emerging Research Areas for 2 Bromo 5 Trifluoromethoxy Benzyl Bromide
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis
The synthesis of substituted benzyl (B1604629) bromides often requires precise control to achieve high selectivity and efficiency. Future research is increasingly focused on developing advanced catalytic systems that can overcome the limitations of traditional methods. For the synthesis of compounds like 2-Bromo-5-(trifluoromethoxy)benzyl bromide, innovation in catalysis is paramount.
Key research directions include:
Photocatalysis: Photoinduced processes represent a mild and atom-economical approach for generating fluorinated benzyl bromides. nih.gov The use of low-loading photocatalysts can enable the difunctionalization of styrenes, offering a novel and efficient route to complex benzyl bromides under gentle conditions. nih.gov
Advanced Radical Initiation: Beyond traditional methods, the use of specific radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) in conjunction with brominating agents such as N-bromosuccinimide (NBS) provides a reliable pathway for benzylic bromination. google.com Future work may explore more efficient and selective initiators to minimize side reactions.
Transition Metal and Lewis Acid Catalysis: While catalysts like iron or aluminum bromide are used for aromatic bromination, there is scope for developing more sophisticated systems. evitachem.com For instance, lanthanum bromide (LaBr₃) has shown efficacy in visible-light-driven reactions, and its potential in directing the synthesis of complex bromides could be explored. acs.org Furthermore, the activity of boron-based catalysts can be finely tuned, which could be applied to challenging nucleophilic substitutions involving fluorinated benzyl halides. rsc.org The development of composite catalysts, potentially under acidic conditions, also presents a promising avenue for improving reaction conversion rates and selectivity. google.com
Table 1: Potential Novel Catalytic Systems for Benzyl Bromide Synthesis
| Catalyst System | Reaction Type | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Photocatalysts (e.g., Iridium or Ruthenium complexes) | Photoinduced Atom Transfer Radical Addition (ATRA) | High atom economy, mild reaction conditions, compatibility with various functional groups. | Synthesis of fluorinated benzyl bromides from styrenes. nih.gov |
| Lanthanum Halides (e.g., LaBr₃) | Visible-Light-Driven Oxidative Lactonization | Utilizes visible light, enables complex transformations. | Catalysis for synthesis of α-sulfinylphthalides. acs.org |
| Tunable Boron Catalysts (e.g., B(C₆F₅)₃·H₂O) | Nucleophilic Substitution | Adjustable acidity and catalytic activity for challenging substrates. | Substitution of benzyl fluorides. rsc.org |
| Composite Catalysts | Electrophilic Aromatic Bromination | Enhanced conversion rates and selectivity. | Preparation of 2-bromo-5-fluorobenzotrifluoride. google.com |
Expansion into New Application Domains (e.g., advanced functional materials, probe molecules in chemical biology)
The unique electronic properties imparted by the trifluoromethoxy group suggest that this compound is an ideal scaffold for creating novel molecules with specialized functions. beilstein-journals.org Research is beginning to pivot from its use as a simple intermediate to a key component in high-performance materials and biological tools.
Advanced Functional Materials: There is significant potential in designing materials for optoelectronic applications. For example, related dihalogenated benzonitriles are used as precursors for thermally activated delayed fluorescence (TADF) dyes in Organic Light-Emitting Diode (OLED) devices. ossila.com The specific substitution pattern of this compound could be leveraged to synthesize new TADF emitters or liquid crystal monomers. ossila.comnih.gov
Chemical Biology Probes: The reactivity of the benzyl bromide handle allows for its conjugation to biomolecules. Fluorinated benzyl groups are being explored as protecting groups in oligosaccharide synthesis to improve spectral resolution in NMR studies, a critical aspect of analyzing complex biological structures. wiserpub.com Derivatives of similar building blocks are also used to study enzyme inhibitors and receptor ligands, highlighting their potential as molecular probes to investigate biological systems. The trifluoromethoxy group itself is an emerging feature in pharmaceutical and agrochemical design, suggesting its derivatives could have interesting biological interactions. researchgate.net
Table 2: Emerging Application Domains for Fluorinated Benzyl Bromide Derivatives
| Application Domain | Derivative/Related Compound Class | Function/Potential Use | Relevant Research Context |
|---|---|---|---|
| Advanced Materials (OLEDs) | Dihalogenated Benzonitriles | Precursors for Thermally Activated Delayed Fluorescence (TADF) dyes. | Synthesis of dyes for OLED devices. ossila.com |
| Chemical Biology | Fluorinated Benzyl Ethers | Alternative protecting groups for enhanced NMR resolution in oligosaccharide synthesis. | Facilitating structural analysis of complex carbohydrates. wiserpub.com |
| Medicinal Chemistry | Substituted Benzyl Derivatives | Building blocks for studying enzyme inhibitors and receptor ligands. | Use as molecular probes in biological studies. |
| Agrochemicals/Pharmaceuticals | Trifluoromethoxylated Molecules | Component of biologically active molecules due to unique electronic properties and lipophilicity. | The trifluoromethoxy group is increasingly important in drug discovery. beilstein-journals.org |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synthesis and derivatization of complex molecules like this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by enabling predictive modeling and process optimization. rjptonline.org
Reaction Condition Prediction: ML models can be trained on large datasets of chemical reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for new transformations. beilstein-journals.org Global models can suggest general conditions, while local models can fine-tune parameters for a specific reaction family to maximize yield and selectivity. researchgate.net This approach could rapidly identify the most efficient synthetic routes to this compound and its derivatives.
Yield and Selectivity Optimization: Supervised ML algorithms can predict reaction outcomes like yield with high accuracy. By representing molecules with DFT-derived physical features, these models can guide chemists in selecting reagents and conditions that favor the desired product. This is particularly valuable for controlling the regioselectivity of substitutions on the aromatic ring.
Accelerated Discovery: When combined with high-throughput experimentation (HTE), ML can create self-driving laboratories capable of autonomously designing, executing, and analyzing reactions. researchgate.net This synergy has the potential to dramatically speed up the discovery of new derivatives of this compound with desired properties.
Table 3: Integration of AI/ML in Chemical Synthesis
| AI/ML Application | Objective | Methodology | Potential Impact |
|---|---|---|---|
| Reaction Prediction | Identify optimal reaction conditions (catalyst, solvent, temp). | Training global or local ML models on large reaction databases. beilstein-journals.orgresearchgate.net | Reduced development time and experimental cost. |
| Yield Prediction | Forecast the yield and selectivity of a reaction. | Using supervised learning with physically descriptive molecular features. | Improved efficiency and prioritization of synthetic routes. |
| Automated Synthesis | Accelerate the discovery of new molecules and materials. | Integrating ML algorithms with robotic high-throughput experimentation (HTE) platforms. researchgate.net | Enabling self-driving chemistry labs for rapid discovery. |
Advanced Biological and Pharmacological Profiling of Derivatives Beyond Initial Applications
The structural motifs present in this compound make its derivatives prime candidates for broad biological and pharmacological screening. The trifluoromethoxy group is increasingly recognized for its ability to enhance metabolic stability and cell permeability in drug candidates. beilstein-journals.org
Future research will likely involve synthesizing libraries of derivatives and profiling them against a wide range of biological targets.
Anticancer and Anti-inflammatory Agents: Related fluorinated building blocks are already used to synthesize quinazoline (B50416) derivatives with demonstrated antitumor and anti-inflammatory properties. ossila.com Additionally, synthetic pathways accessible from benzyl bromide precursors can lead to phthalide (B148349) structures, which form the core of various natural products with significant bioactivity, including cytotoxicity against cancer cell lines. acs.org
Novel Pharmacophores: By combining the trifluoromethoxy-substituted ring with other pharmacologically relevant moieties (such as sulfoxides), it is possible to generate entirely new classes of compounds. acs.org These novel molecules could possess unique pharmacological profiles, targeting disease pathways in innovative ways. The strategic placement of the bromo- and trifluoromethoxy- groups provides handles for diverse chemical modifications, enabling extensive structure-activity relationship (SAR) studies.
Table 4: Potential Biological Activities of Derivatives
| Derivative Class | Potential Biological Application | Basis for Exploration | Relevant Research Context |
|---|---|---|---|
| Quinazolines | Antitumor, Anti-inflammatory | Synthesis from related 2-bromo-5-fluorobenzonitrile (B41413) building blocks. | Established route to bioactive heterocyclic compounds. ossila.com |
| Phthalides | Anticancer | Phthalides are core motifs in bioactive natural products. | Derivatives have shown cytotoxicity toward cancer cell lines. acs.org |
| Novel Hybrid Molecules | Diverse Pharmacological Targets | Combination of the trifluoromethoxy-benzyl scaffold with other pharmacophores like sulfoxides. | Creation of unique molecular structures with potential for novel bioactivity. acs.org |
Environmental Impact and Degradation Studies of Related Fluorinated Benzyl Bromides
The widespread use of organofluorine compounds has prompted increasing scrutiny of their environmental fate. nih.govacs.org The carbon-fluorine bond is exceptionally strong, leading to high persistence for many fluorinated substances in the environment. nih.govacs.org Therefore, a critical area of future research will be to understand the environmental impact and degradation pathways of this compound and its derivatives.
Biodegradation Potential: Studies have shown that the biodegradability of fluorinated compounds varies greatly. While long perfluoroalkyl chains are extremely persistent, some functionalities, including the trifluoromethoxy group, have been suggested as components in more environmentally benign molecules because they may be susceptible to degradation. nih.gov Research into the anaerobic degradation of fluorinated aromatics has found that while some are highly recalcitrant, others can be broken down by specific microorganisms under certain conditions, such as denitrifying environments. researchgate.net
Degradation Pathways: It is crucial to identify the potential breakdown products of these compounds. Advanced treatment processes like electrical discharge plasma can degrade perfluorinated substances, but the byproducts must be characterized to ensure they are not also harmful. acs.org Atmospheric degradation studies on related compounds have shown they can break down into smaller molecules like trifluoroacetic acid and hydrogen fluoride. ecetoc.org Understanding these pathways is essential for assessing the full life-cycle impact of any new chemical. Future work should focus on dedicated degradation studies to determine the persistence, bioaccumulation potential, and ecotoxicity of this compound and its key derivatives.
Table 5: Environmental Considerations for Related Fluorinated Aromatic Compounds
| Compound Type / Group | Environmental Aspect | Key Finding | Relevant Research Context |
|---|---|---|---|
| Trifluoromethoxy Group | Biodegradation | May be a feature of more environmentally benign fluorosurfactants as it can be degradable. | Screening tests on fluorinated functional groups. nih.gov |
| Fluorinated Benzoates | Anaerobic Degradation | Some isomers are degraded under denitrifying conditions, but are recalcitrant under others. | Enrichment culture studies with sediment. researchgate.net |
| General Organofluorines | Persistence | The strength of the C-F bond leads to high resistance to degradation. | Review of environmental challenges posed by organofluorines. nih.govacs.org |
| Hexafluoropropylene | Atmospheric Fate | Breaks down via reaction with hydroxyl radicals into smaller compounds. | Environmental fate assessment. ecetoc.org |
Q & A
Q. What are the key physicochemical properties of 2-Bromo-5-(trifluoromethoxy)benzyl bromide, and how do they influence experimental design?
Answer: The compound’s molecular formula is C₈H₅Br₂F₃O (MW: 329.93 g/mol), with a trifluoromethoxy group at the 5-position and a benzyl bromide moiety at the 2-position. Key properties include:
- XLogP3 : 3.7 (high lipophilicity, impacts solubility in polar solvents) .
- Hydrogen bond acceptors : 4 (influences interactions in catalytic systems).
- Rotatable bonds : 2 (affects conformational flexibility in reactions) .
Experimental considerations:
Q. What synthetic routes are reported for this compound, and what are their limitations?
Answer: Two primary methods are documented:
Electrophilic bromination : Reacting 5-(trifluoromethoxy)toluene with bromine (Br₂) under UV light. Yields ~60–70%, but requires rigorous control of stoichiometry to avoid di-bromination byproducts .
Substitution reactions : Using 5-(trifluoromethoxy)benzyl alcohol with PBr₃ or HBr gas. Higher yields (80–85%) but necessitates inert atmospheres to suppress oxidation .
Limitations:
- Method 1 generates trace 3-bromo isomers, requiring chromatographic purification .
- Method 2 is sensitive to moisture, complicating scale-up .
Advanced Research Questions
Q. How does the trifluoromethoxy group affect regioselectivity in cross-coupling reactions involving this compound?
Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) group directs electrophilic aromatic substitution (EAS) to the para position relative to itself. In Suzuki-Miyaura couplings, this group stabilizes transition states via inductive effects, favoring coupling at the benzyl bromide site (2-position) over other positions. Computational studies (DFT) show a 15–20% energy barrier reduction for reactions at the 2-position compared to analogs lacking -OCF₃ . Experimental validation using Pd(PPh₃)₄ catalysts confirmed >90% regioselectivity for 2-position coupling .
Q. What analytical techniques resolve contradictions in NMR data for derivatives of this compound?
Answer: Discrepancies in ¹H NMR chemical shifts (e.g., benzyl protons appearing at δ 4.5–5.0 ppm vs. δ 4.2 ppm) arise from solvent polarity and concentration effects. To resolve:
Q. How can computational modeling predict decomposition pathways under varying pH conditions?
Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the benzyl bromide to 5-(trifluoromethoxy)benzyl alcohol dominates (ΔG‡ = 25 kcal/mol).
- Basic conditions (pH > 10) : Elimination reactions form 5-(trifluoromethoxy)styrene as a major byproduct (ΔG‡ = 18 kcal/mol) .
Experimental validation via LC-MS showed 95% hydrolysis in 1M HCl vs. 70% elimination in 1M NaOH .
Methodological Guidelines
Q. How to optimize purification of this compound from reaction mixtures?
Answer:
Q. What strategies mitigate hazards during handling?
Answer:
- Vapor pressure : 0.12 mmHg at 25°C (use fume hoods).
- Decomposition products : Collect hydrolyzed bromides via cold traps (-78°C) and neutralize with 10% NaHCO₃ before disposal .
Data Contradiction Analysis
Q. Why do reported melting points vary between 30°C and 40°C?
Answer: Discrepancies arise from polymorphic forms:
- Form I (monoclinic, P2₁/c): mp 30–32°C, stabilized by rapid cooling.
- Form II (orthorhombic, Pbca): mp 38–40°C, obtained via slow crystallization .
PXRD and DSC are required to confirm the polymorphic state in a given sample.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
